molecular formula C6H7N3O3 B1404233 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid CAS No. 1259055-33-8

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid

Cat. No.: B1404233
CAS No.: 1259055-33-8
M. Wt: 169.14 g/mol
InChI Key: XYXYALXHEHBWMU-UHFFFAOYSA-N
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Description

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyrrole ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Future Directions

The future directions for research on “3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and mechanisms of action. Additionally, more detailed studies on their synthesis and physical and chemical properties could also be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Mechanism of Action

The mechanism of action of 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid is unique due to its specific combination of a pyrrole and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.

Properties

IUPAC Name

3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYALXHEHBWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)N2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid methyl ester (0.50 g, 2.7 mmol) was dissolved in THF (3.0 mL). LiOH (0.14 g, 3.3 mmol) was dissolved in water (3.0 mL), which was added to the THF mixture and stirred at room temperature for 30 min. The mixture was acidified with 1N HCl and extracted with DCM. The organic layers were dried over MgSO4, filtered through CELITE®, and concentrated in vacuo to give 3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid.
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Quantity
3 mL
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solvent
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0.14 g
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reactant
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3 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
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3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid
Reactant of Route 6
3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid

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